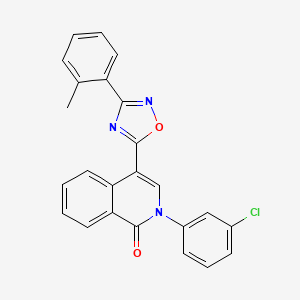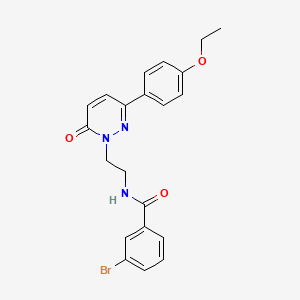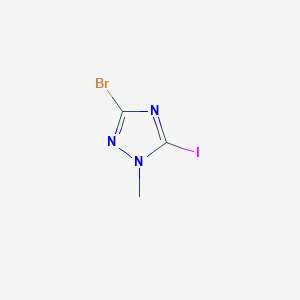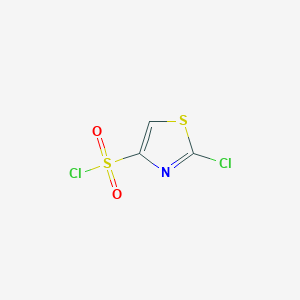
2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of an isoquinoline core, a chlorophenyl group, and an oxadiazole ring suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those found in the synthesized molecules discussed in the papers, which include chloroquinoline, chlorophenylisoquinoline, and oxadiazole derivatives .
Synthesis Analysis
The synthesis of related chloroquinoline and chlorophenylisoquinoline compounds has been reported using different methodologies. For instance, a benign synthesis of 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines was achieved using ultrasound irradiation in aqueous acetic acid, which provided several advantages such as higher yield and environmental friendliness . Another study reported the microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines to produce various 1,3-disubstituted isoquinolines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of chlorophenyl and chlorobenzylidene-amino substituted dihydroquinazolinones was elucidated using single-crystal XRD, revealing the presence of halogen-mediated weak interactions and chiral centers . These findings suggest that the compound of interest may also exhibit complex supramolecular features and chiral properties, which could be further studied using similar experimental and computational techniques.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and oxadiazole derivatives has been explored in various contexts. For example, chlorophenylisoquinoline derivatives have been synthesized through palladium-catalyzed amination reactions , while oxadiazolium salts have been formed via ultrasonication-assisted synthesis . These reactions indicate that the compound may also participate in similar chemical transformations, potentially leading to a variety of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using NMR, IR, elemental analysis, and mass spectrometry . These techniques could be employed to determine the properties of "2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one," such as its solubility, stability, and reactivity. Additionally, the antimicrobial activities of chloroquinazolinone derivatives have been evaluated , suggesting that the compound of interest may also possess similar biological properties that could be assessed using comparable assays.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds with structures similar to 2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, showing their potential in various applications. These studies often involve palladium-catalyzed amination, highlighting the methods for creating complex isoquinolines with potential biological activities (Prabakaran, Manivel, & Khan, 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated novel quinazolinone and oxadiazole derivatives for their antimicrobial efficacy. For instance, compounds incorporating quinazolinone and oxadiazole frameworks have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007), (Dodiya, Shihory, & Desai, 2012).
Thermo-Physical Properties
Research on the thermo-physical properties of oxadiazole derivatives, including solubility and stability in various solvents, provides insight into their potential applications in different environments. Studies examining these properties help in understanding the solute-solvent interactions, which are crucial for their application in pharmaceutical formulations (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Photochemical Studies
The photochemical behaviors of isoxazoline and related compounds have been investigated, showing potential applications in the development of photoresponsive materials. These studies explore the mechanisms of photoreactions and their implications for designing materials with specific light-induced properties (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).
Anticancer Activity
Some derivatives of quinazolinone and 1,3,4-oxadiazole have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer therapies (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Electroluminescence and Optical Properties
Compounds incorporating isoquinoline and imidazole derivatives have shown promising electroluminescent and optical properties, suggesting their application in organic light-emitting diodes (OLEDs) and other photonic devices. These studies highlight the potential of such compounds in electronics and lighting technologies (Nagarajan, Prakash, Velmurugan, Shakti, Katiyar, Venuvanalingam, & Renganathan, 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)21-14-28(17-9-6-8-16(25)13-17)24(29)20-12-5-4-11-19(20)21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKQZCRDBUTTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

